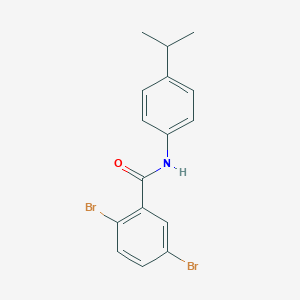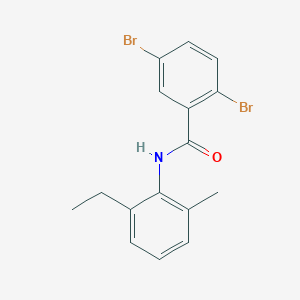![molecular formula C17H28N2O B290658 N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide, commonly known as Lidocaine, is a local anesthetic that has been widely used in the medical field for over 70 years. Lidocaine is a member of the amide class of local anesthetics and is used to block pain signals from the nerves to the brain.
Mechanism of Action
Lidocaine works by blocking the voltage-gated sodium channels in the nerve cells. This prevents the nerves from sending pain signals to the brain, resulting in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties, which can help to reduce swelling and pain.
Biochemical and Physiological Effects
Lidocaine has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation, block cardiac arrhythmias, and reduce the severity of seizures. Lidocaine has also been shown to have anti-tumor effects, making it a potential treatment option for cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Lidocaine in lab experiments is its ability to block pain signals, which can make it easier to perform certain procedures or tests on animals. However, Lidocaine can also have side effects, such as respiratory depression and cardiovascular effects, which can make it difficult to use in certain experiments. Additionally, Lidocaine can be toxic in high doses, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research related to Lidocaine. One area of interest is the development of new formulations of Lidocaine that can be used to treat different types of pain. Another area of interest is the development of new drugs that target the same voltage-gated sodium channels as Lidocaine, but with fewer side effects. Finally, there is ongoing research related to the anti-tumor effects of Lidocaine, which could lead to the development of new cancer treatments.
Conclusion
In summary, Lidocaine is a local anesthetic that has been widely used in the medical field for over 70 years. It works by blocking pain signals from the nerves to the brain and has a wide range of biochemical and physiological effects. While Lidocaine has several advantages for use in lab experiments, it also has limitations and potential side effects. There are several potential future directions for research related to Lidocaine, including the development of new formulations and the exploration of its anti-tumor effects.
Synthesis Methods
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. The resulting product is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide. Finally, the compound is reacted with ethyl bromide to form Lidocaine.
Scientific Research Applications
Lidocaine has been widely used in scientific research for its ability to block pain signals from the nerves to the brain. It has been used in studies related to pain management, cardiac arrhythmias, and epilepsy. Lidocaine has also been used in research related to the treatment of cancer, as it has been shown to have anti-tumor effects.
properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C17H28N2O/c1-6-14(7-2)17(20)18-16-11-10-15(12-13(16)5)19(8-3)9-4/h10-12,14H,6-9H2,1-5H3,(H,18,20) |
InChI Key |
LYMCEMHEHKWMRS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)






![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)


![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)